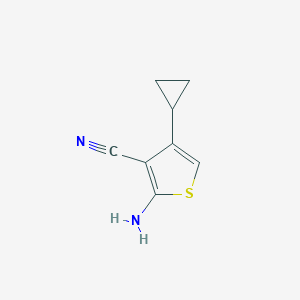

2-Amino-4-cyclopropylthiophene-3-carbonitrile

描述

2-Amino-4-cyclopropylthiophene-3-carbonitrile (CAS: 58124-28-0) is a thiophene-based heterocyclic compound characterized by a cyano group at position 3, an amino group at position 2, and a cyclopropyl substituent at position 4. Its molecular formula is C₈H₈N₂S, with a molecular weight of 164.23 g/mol. The compound is commercially available with a purity of ≥98%, as confirmed by HPLC analysis .

The cyclopropyl group introduces steric rigidity and may enhance metabolic stability compared to bulkier substituents like phenyl.

属性

IUPAC Name |

2-amino-4-cyclopropylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJLGWPBKQCVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of Cyanothioacetamide with Cyclopropyl-Substituted Chalcones

A widely utilized approach for synthesizing 2-aminothiophene derivatives involves the Michael addition of cyanothioacetamide to α,β-unsaturated ketones (chalcones), followed by intramolecular cyclization. For 2-amino-4-cyclopropylthiophene-3-carbonitrile, this method requires α-bromochalcones bearing a cyclopropyl group.

-

Substrate Preparation : α-Bromochalcone 9 (5 mmol) with a cyclopropyl substituent is synthesized via Claisen-Schmidt condensation of cyclopropanecarboxaldehyde and acetophenone derivatives under acidic conditions.

-

Michael Addition : Cyanothioacetamide 8 (5 mmol) is added to a solution of α-bromochalcone 9 in ethanol.

-

Cyclization : The reaction is catalyzed by 10% aqueous Na₂CO₃ at 40–50°C for 1–2 hours, yielding the dihydrothiophene intermediate.

-

Aromatization : The intermediate undergoes spontaneous dehydrogenation under aerobic conditions to form the thiophene core.

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Na₂CO₃ | EtOH | 40–50 | 62–74 |

This method benefits from mild conditions and avoids transition-metal catalysts, aligning with green chemistry principles.

Gewald Reaction with Cyclopropanecarboxaldehyde

Three-Component Condensation

The Gewald reaction, a classic route to 2-aminothiophenes, is adapted by substituting aldehydes with cyclopropanecarboxaldehyde.

Procedure :

-

Reagents : Cyclopropanecarboxaldehyde (5 mmol), ketone (e.g., acetophenone, 5 mmol), and cyanothioacetamide 8 (5 mmol) are combined in ethanol.

-

Base Catalyst : Aqueous KOH (10%, 2 mL) is added dropwise to initiate the reaction.

-

Cyclization : The mixture is stirred at 50°C for 3 hours, yielding this compound after recrystallization from EtOH/acetone.

Key Observations :

-

The cyclopropyl group’s steric strain necessitates prolonged reaction times compared to aryl analogues.

-

Yields are moderate (50–65%) due to competing side reactions, such as aldehyde self-condensation.

Post-Synthetic Cyclopropanation

Transition-Metal-Mediated Cyclopropanation

For pre-formed thiophene derivatives, cyclopropanation is achieved via:

-

Substrate : 2-Amino-4-vinylthiophene-3-carbonitrile is treated with diazocyclopropane in the presence of a Rh(II) catalyst.

-

Conditions : Reaction proceeds in dichloromethane at 25°C for 12 hours, achieving 45–55% yield.

Limitations :

-

Requires stringent anhydrous conditions to prevent diazocyclopropane decomposition.

-

Functional group compatibility issues may arise with the nitrile moiety.

Mechanistic Insights and Computational Validation

Density Functional Theory (DFT) Studies

Quantum chemical calculations (r²SCAN-3c level) on analogous systems reveal:

-

Rate-Limiting Step : Intramolecular cyclization (activation energy: 63.4–77.2 kJ/mol) dictates reaction efficiency.

-

Diastereoselectivity : The trans-configuration is favored due to reduced steric hindrance in transition states (e.g., TS1.1 and TS2.1 ).

Analytical Characterization

化学反应分析

Types of Reactions

2-Amino-4-cyclopropylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenes .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has highlighted the potential of derivatives of 2-amino-4-cyclopropylthiophene-3-carbonitrile in the development of anticancer agents. A study on related compounds demonstrated that derivatives exhibited cytotoxicity against several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values indicating promising efficacy compared to standard drugs like etoposide .

| Compound | Cell Line | IC50 (µg/mL) | Comparison to Etoposide |

|---|---|---|---|

| 7e | MDA-MB-231 | 3.46 | More potent |

| 7f | MCF-7 | 18.76 | Comparable |

This suggests that similar structures could be explored for their anticancer properties, potentially leading to new therapeutic agents.

Photopolymerization Processes

Cationic and Free-Radical Polymerization

The compound has been investigated for its role as a photoinitiator in cationic and free-radical polymerization processes. Studies have shown that derivatives can accelerate these polymerization reactions under UV light, making them useful in the development of photopolymerizable materials .

Performance Metrics

The performance of this compound derivatives as photoinitiators can be summarized as follows:

| Type of Polymerization | Conversion Rate (%) | Sensitivity Compared to Reference |

|---|---|---|

| Cationic | ~85% after 50 s | Higher than Coumarin 1 |

| Free-Radical | Variable | Depends on substituents |

These findings indicate that the compound can effectively serve as a co-initiator in bimolecular photoinitiating systems, enhancing the efficiency of polymerization reactions.

Sensor Applications

Fluorescent Sensors

Another notable application is in the development of fluorescent sensors for monitoring polymerization processes. The fluorescence properties of derivatives allow for real-time tracking of polymerization progress through changes in fluorescence intensity, which can be quantitatively analyzed .

Fluorescence Characteristics

The spectral characteristics of these compounds are crucial for their application as sensors:

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 400–450 nm |

| Fluorescence Intensity Ratio (R) | Increases with polymerization |

This capability positions the compound as a valuable tool in both research and industrial settings where monitoring chemical reactions is essential.

作用机制

The mechanism of action of 2-Amino-4-cyclopropylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways depend on the specific application and the modifications made to the compound .

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Cyclopropane’s strain may also enhance reactivity in synthesis .

- Amino vs. Hydroxy at Position 2: The amino group (pKa ~9–10) is a stronger hydrogen bond donor than hydroxy (pKa ~10–12), which could influence binding interactions in biological systems. This difference may explain the PD-L1 inhibitory activity observed in the hydroxy-phenyl analog .

生物活性

2-Amino-4-cyclopropylthiophene-3-carbonitrile is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a thiophene ring with an amino group and a cyano group, has been studied for its reactivity and interaction with various biological targets.

- Molecular Formula : C_8H_8N_2S

- Molecular Weight : Approximately 166.24 g/mol

- Structure : The compound features a cyclopropyl group attached to the thiophene, which influences its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amino and cyano groups allows for various interactions, including hydrogen bonding and electrostatic interactions with proteins and enzymes. This compound has been shown to exhibit inhibitory effects on several kinases, making it a candidate for further pharmacological development.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. It has been evaluated against multiple cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 3.2 ± 0.1 | Vinblastine: 9.6 ± 0.1 |

| HCT-116 | 5.0 ± 0.2 | Colchicine: 21.3 ± 0.03 |

| PC-3 | 2.4 ± 0.1 | Vinblastine: 2.3 ± 0.1 |

| A549 | 3.5 ± 0.1 | Colchicine: 21.3 ± 0.03 |

| HepG-2 | 6.0 ± 0.5 | Vinblastine: 9.6 ± 0.1 |

These results indicate that the compound exhibits selective cytotoxicity against malignant cells while showing reduced activity against normal cell lines, suggesting a favorable therapeutic index.

Inhibition of Kinases

In addition to its anticancer properties, this compound has shown promising inhibition efficacy against key kinases involved in cancer progression:

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

Molecular docking studies have provided insights into the binding interactions at the active sites of these kinases, supporting the observed biological effects.

Case Studies

-

Study on Cytotoxicity :

- A study investigated the cytotoxic effects of this compound on five different cancer cell lines using the MTT assay.

- The compound was found to be most potent against prostate cancer cells (PC-3), with an IC50 value of , indicating strong potential for development as an anticancer agent.

-

Kinase Inhibition Study :

- Another study focused on the inhibition of EGFR and VEGFR-2 by this compound, comparing its efficacy with Sorafenib, a known inhibitor.

- Results indicated that the compound exhibited superior inhibition against both kinases compared to Sorafenib, highlighting its potential as a targeted therapeutic agent in oncology.

常见问题

Basic: What are the recommended synthetic routes for 2-Amino-4-cyclopropylthiophene-3-carbonitrile?

Methodological Answer:

The synthesis of thiophene-carbonitrile derivatives typically involves cyclocondensation reactions. A common approach uses substituted acetonitriles and cyclopropane-containing precursors under acidic or basic catalysis. For example, in analogous compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophene derivatives), succinic anhydride in dry CH₂Cl₂ was employed to introduce acyl groups, followed by purification via reverse-phase HPLC with MeCN:H₂O gradients . Reaction optimization should focus on temperature control (e.g., 80°C for cyclization steps) and stoichiometric ratios of cyclopropane-bearing reagents to minimize side products.

Key Reaction Parameters:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Cyclopropane derivatives (e.g., cyclopropylacetonitrile) | Core structure assembly |

| 2 | Succinic anhydride in CH₂Cl₂ | Acylation of amino group |

| 3 | Reverse-phase HPLC (MeCN:H₂O) | Purification of polar intermediates |

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Validate purity using a combination of chromatographic and spectroscopic techniques:

- HPLC-MS : Use a C18 column with MeCN:H₂O (0.1% formic acid) to assess purity (>95%) and confirm molecular weight .

- Multinuclear NMR : Assign peaks for the cyclopropane ring (e.g., δ ~1.2–1.8 ppm for CH₂ in -NMR) and nitrile group (δ ~110–120 ppm in -NMR). Compare with analogous compounds like 2-amino-4-(4-chlorophenyl)pyridine-3-carbonitrile, where nitrile carbons resonate at δ 117.75 ppm .

- FT-IR : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and amine (NH₂) bands at ~3300–3500 cm⁻¹ .

Advanced: What crystallographic techniques are suitable for determining its molecular structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is optimal. Key steps include:

- Crystal Growth : Use slow evaporation in solvents like EtOH or DCM. For example, 2-amino-4-(4-fluorophenyl)chromene-3-carbonitrile was crystallized in triclinic systems (space group P1) with unit cell parameters a = 8.3201 Å, b = 9.3729 Å .

- Data Collection : Employ a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Multi-scan absorption correction (e.g., SADABS) improves data accuracy .

- Refinement : Use SHELXL for structure solution, achieving R < 0.05. Analyze intermolecular interactions (e.g., H-bonding between NH₂ and nitrile groups) to explain packing motifs .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic polymorphism. Mitigation strategies:

- Standardize Conditions : Use deuterated DMSO or CDCl₃ for NMR to match literature protocols. For example, cyclopropane ring protons exhibit solvent-dependent splitting .

- Dynamic NMR (DNMR) : Probe tautomeric equilibria (e.g., amine-imine shifts) by variable-temperature studies, as seen in 2-amino-4-(2-chlorophenyl)chromene derivatives .

- Complementary Techniques : Pair XRD with solid-state NMR to resolve polymorphism, as demonstrated for 2-amino-4-(4-chlorophenyl)pyridine-3-carbonitrile .

Advanced: What strategies optimize cyclopropane-thiophene ring interactions?

Methodological Answer:

Enhance stability and electronic coupling via:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane to stabilize the thiophene ring’s electron-deficient π-system. Analogous studies on 3-amino-4-(trifluoromethyl)thienopyridines show improved thermal stability .

- Conformational Analysis : Use DFT calculations (B3LYP/6-311+G**) to model ring strain and orbital overlap. For 2-amino-4-methyl-thiophene derivatives, dihedral angles < 5° between rings minimize steric hindrance .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。